
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is an organic compound that is widely used in scientific research due to its versatile properties and wide range of applications. It is a white, crystalline solid that is soluble in common organic solvents. This compound has been studied for many years, with research into its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of various imaging agents, such as MRI contrast agents and PET imaging agents. In addition, it is used in the synthesis of various dyes, such as fluorescent dyes and chromogenic dyes.
Mecanismo De Acción
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not fully understood. However, it is believed that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield. This compound can be synthesized with a yield of 95%, which is much higher than most other compounds. In addition, the compound is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments. The compound is relatively expensive, which may limit its use in some experiments. In addition, the compound is toxic and should be handled with care.
Direcciones Futuras
Future research on 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% should focus on further exploring its biochemical and physiological effects. In particular, research should focus on the compound’s effects on inflammation and pain, as well as its anti-tumor effects. In addition, research should focus on exploring the compound’s potential applications in the synthesis of various pharmaceuticals, imaging agents, and dyes. Finally, research should focus on exploring the compound’s potential toxicity and its effects on the environment.
Métodos De Síntesis
The synthesis of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% involves a reaction between 3-bromo-2-chlorobenzoyl chloride and sodium aminophenolate. The reaction is performed in an organic solvent such as dichloromethane at a temperature of 140 °C. The product is then purified by recrystallization from a mixture of ethanol and water. The yield of the product is typically 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXXPFOVJQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

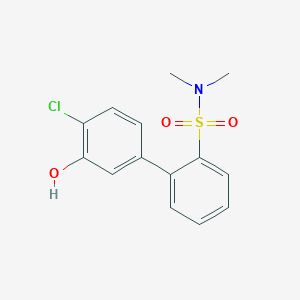

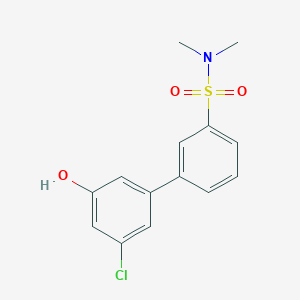
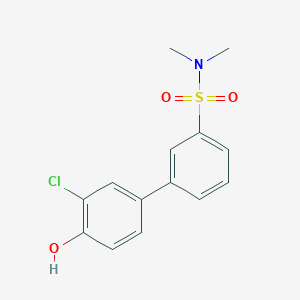


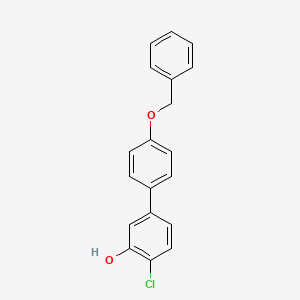
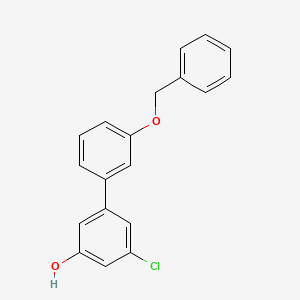

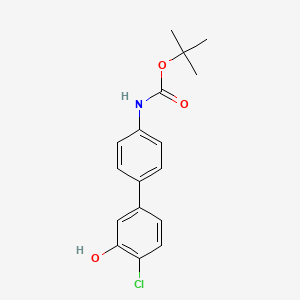
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
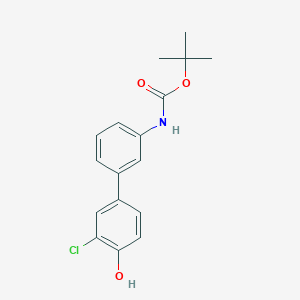

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)